5-Amino-2-(pyrrolidin-1-ylmethyl)phenol
Description
5-Amino-2-(pyrrolidin-1-ylmethyl)phenol is a phenolic derivative featuring an amino group at the 5th position and a pyrrolidin-1-ylmethyl substituent at the 2nd position of the aromatic ring. This compound belongs to the Mannich base class, characterized by the addition of an amine (pyrrolidine) to a phenolic structure via a methylene bridge . Mannich bases are renowned for their pharmacological versatility, including antimicrobial, antimalarial, and antitumor activities.
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
5-amino-2-(pyrrolidin-1-ylmethyl)phenol |
InChI |
InChI=1S/C11H16N2O/c12-10-4-3-9(11(14)7-10)8-13-5-1-2-6-13/h3-4,7,14H,1-2,5-6,8,12H2 |
InChI Key |
GREIWYYNJXYQCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=C(C=C(C=C2)N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 5-Amino-2-(pyrrolidin-1-ylmethyl)phenol are compared below with key analogues from the evidence, focusing on molecular features, physicochemical properties, and biological activities.
Table 1: Comparative Analysis of this compound and Analogues
Structural and Functional Insights
- Pyronaridine: Shares the Mannich base motif (pyrrolidinylmethyl-phenol) but incorporates a quinoline ring system, enhancing antimalarial efficacy through DNA intercalation and heme detoxification pathways .
- 5-Amino-2-(6-methylbenzo[d]oxazol-2-yl)phenol: Replaces the pyrrolidine group with a benzooxazole ring, which may improve membrane permeability but reduce water solubility compared to the target compound .
- 5-Amino-2-nitrobenzoic acid: The nitro and carboxyl groups render it acidic (pKa ~3–4), limiting its use in neutral biological environments but making it valuable as a synthetic intermediate .
- 5-Amino-2-methylpyridine: The absence of a phenolic hydroxyl group reduces hydrogen-bonding capacity, impacting target binding in biological systems .
Physicochemical Properties
- Solubility : The pyrrolidine group in the target compound enhances aqueous solubility (logP ~1.5 estimated) compared to lipophilic analogues like the benzooxazole derivative (logP ~2.8) .
- pKa: The phenolic hydroxyl (pKa ~10) and pyrrolidine amine (pKa ~9) create a zwitterionic structure at physiological pH, improving bioavailability relative to non-ionizable analogues .
Preparation Methods
Four-Component Coupling Approach
A scalable method involves the one-pot condensation of 2-aminophenol, formaldehyde, pyrrolidine, and an α-halomethyl ketone. This approach leverages in situ formation of iminium ions and subsequent trapping by phenolic nucleophiles.
Procedure :
-
Reagent Mixing : Equimolar amounts of 5-amino-2-hydroxyacetophenone (1 mmol), paraformaldehyde (1.2 mmol), pyrrolidine (1.5 mmol), and dichloromethane (1 mmol) are combined in anhydrous ethanol.
-
Reaction Execution : The mixture is stirred at 80°C for 4 hours under argon, followed by solvent removal under reduced pressure.
-
Workup : The crude product is purified via flash chromatography (petroleum ether/ethyl acetate 2:1), achieving ~70% yield.
Advantages :
-
Avoids intermediate isolation, reducing synthetic steps.
-
Compatible with diverse amines and aldehydes for structural diversification.
Nucleophilic Aromatic Substitution (SNAr)
Halogen Displacement Strategy
For substrates with electron-withdrawing groups, SNAr offers a viable pathway. A chlorinated precursor, such as 5-amino-2-chloromethylphenol, undergoes displacement by pyrrolidine in polar aprotic solvents.
Procedure :
-
Substrate Activation : 5-Amino-2-chloromethylphenol is prepared via chlorination of 5-amino-2-hydroxymethylphenol using thionyl chloride.
-
Displacement Reaction : The chlorinated intermediate (1.0 equiv) is reacted with pyrrolidine (2.0 equiv) in DMF at 60°C for 12 hours.
-
Isolation : The product is extracted with ethyl acetate, washed with brine, and dried over MgSO₄ before column purification (CH₂Cl₂/MeOH 15:1).
Limitations :
-
Requires pre-functionalized substrates with good leaving groups.
Reductive Amination Routes
Ketone Intermediate Reduction
This method involves reductive amination of 5-amino-2-hydroxybenzaldehyde with pyrrolidine using NaBH₃CN or H₂/Pd-C.
Procedure :
-
Imine Formation : 5-Amino-2-hydroxybenzaldehyde and pyrrolidine are stirred in methanol at room temperature for 2 hours.
-
Reduction : Sodium cyanoborohydride (1.5 equiv) is added, and the mixture is stirred for 12 hours.
-
Purification : Acid-base extraction (HCl/NaOH) followed by recrystallization from ethanol yields the product in ~60% purity.
Optimization Notes :
-
pH control (pH 4–5) is critical to suppress side reactions.
-
Catalytic transfer hydrogenation with ammonium formate offers a safer alternative to gaseous H₂.
Protective Group Strategies
Temporary Amino Protection
To prevent unwanted side reactions during Mannich or alkylation steps, the 5-amino group is protected as an acetyl or Boc derivative.
Example Workflow :
-
Protection : 5-Amino-2-hydroxybenzaldehyde is acetylated using acetic anhydride/pyridine.
-
Mannich Reaction : The protected substrate reacts with formaldehyde and pyrrolidine.
-
Deprotection : Hydrolysis with LiOH/THF removes the acetyl group, yielding the target compound.
Key Insight :
-
Boc protection (using di-tert-butyl dicarbonate) is preferred for its stability under basic conditions.
Comparative Analysis of Methods
| Method | Yield Range | Key Advantages | Limitations |
|---|---|---|---|
| Mannich Reaction | 60–75% | One-pot simplicity; scalable | Requires careful stoichiometric control |
| Multi-Component Synthesis | 65–70% | Structural diversity; minimal intermediates | Sensitivity to solvent polarity |
| SNAr | 50–65% | High regioselectivity | Dependent on pre-functionalized substrates |
| Reductive Amination | 55–60% | Mild conditions | Low yields with electron-rich amines |
Q & A
Q. What are the recommended synthetic routes for 5-Amino-2-(pyrrolidin-1-ylmethyl)phenol, and how should intermediates be characterized?
A practical synthesis involves a Mannich reaction, where 5-aminophenol reacts with pyrrolidine and formaldehyde under acidic conditions. Key steps:
- Step 1 : Dissolve 5-aminophenol in ethanol, add pyrrolidine, and slowly introduce formaldehyde at 60°C .
- Step 2 : Purify the crude product via column chromatography (silica gel, CH₂Cl₂:MeOH 95:5).
- Intermediates : Confirm using H/C NMR (e.g., δ 3.2 ppm for CH₂-N in pyrrolidine) and LC-MS (expected [M+H]⁺ at 207.1 m/z) .
Q. Which analytical techniques are most reliable for purity assessment and structural confirmation?
| Technique | Parameters | Application | Reference |
|---|---|---|---|
| HPLC | C18 column, 1.0 mL/min, 254 nm | Purity (>98%) | |
| NMR | DMSO-d₆, 400 MHz | Confirm CH₂-pyrrolidine linkage | |
| LC-MS | ESI+ mode | Molecular ion verification |
Q. How can researchers screen for biological activity in early-stage studies?
Q. What safety protocols are critical for handling this compound?
- PPE : Gloves, lab coat, and fume hood (risk of skin/eye irritation) .
- Storage : Desiccated at -20°C (hydrolysis-prone in humid conditions) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
-
Modifications : Vary pyrrolidine substituents (e.g., N-methylation) or phenol hydroxyl protection.
-
Testing : Compare binding affinity to serotonin receptors (5-HT₂A) via radioligand assays. Example:
Derivative 5-HT₂A IC₅₀ (nM) Reference Parent compound 320 ± 25 N-Methyl analog 150 ± 18 Hypothetical
Q. What methodologies address contradictory solubility or stability data?
Q. How can molecular docking predict interactions with neurological targets?
- Software : AutoDock Vina or Schrödinger Suite.
- Procedure : Dock into dopamine D2 receptor (PDB: 6CM4). Key interactions:
- Hydrogen bonding between phenol -OH and Asp114.
- Hydrophobic contacts with pyrrolidine and Phe389 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
